molecular formula C10H15N3O B13317072 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one

2-(1-aminocyclohexyl)-1H-pyrimidin-6-one

Cat. No.: B13317072
M. Wt: 193.25 g/mol
InChI Key: FXJCXPKVEQFKLL-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidinone Chemistry

The pyrimidinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. ontosight.aiontosight.ai Pyrimidinones (B12756618) are six-membered rings containing two nitrogen atoms and a carbonyl group, and their derivatives are known to exhibit a wide array of pharmacological activities, including antiviral, antibacterial, and anticancer properties. ontosight.aimdpi.com The versatility of the pyrimidinone ring allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical and biological properties. nih.govacs.org The specific arrangement of nitrogen atoms and the carbonyl group in the pyrimidinone ring allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes and receptors. nih.gov

Rationale for Aminocyclohexyl Substitution in Small Molecule Design

The incorporation of an aminocyclohexyl group into a parent molecule is a deliberate strategy in medicinal chemistry to modulate its properties. This functional group can influence a compound's pharmacokinetic and pharmacodynamic profile in several ways:

Improved Solubility and Bioavailability: The amino group can be protonated at physiological pH, increasing the water solubility of the molecule, which can lead to better absorption and distribution in the body. reachemchemicals.com

Enhanced Target Binding: The cyclohexyl ring provides a bulky, lipophilic scaffold that can fit into hydrophobic pockets of target proteins, while the amino group can form crucial hydrogen bonds or ionic interactions with the active site. ashp.org

Structural Rigidity: The cyclic nature of the cyclohexyl group introduces a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

The table below summarizes the potential influence of the aminocyclohexyl group on key molecular properties.

PropertyInfluence of Aminocyclohexyl GroupRationale
Solubility Can increase aqueous solubilityThe amino group is basic and can be protonated, forming a charged species.
Lipophilicity Can increase lipophilicityThe cyclohexyl ring is a non-polar, hydrocarbon moiety.
Target Binding Can enhance binding affinityThe combination of the rigid ring and the interactive amino group can lead to stronger and more specific interactions with biological targets.
Metabolic Stability May influence metabolic pathwaysThe presence of the cyclohexyl ring can affect how the molecule is processed by metabolic enzymes.

Overview of Academic Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity like 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one from conception to potential application typically follows a structured academic research trajectory. This process is often multidisciplinary, involving collaboration between chemists, biochemists, and pharmacologists. frontiersin.org

The initial phase involves the design and synthesis of the molecule. consensus.app This may be guided by computational modeling to predict its properties and potential biological activity. Synthetic chemists then develop a robust and efficient method to produce the compound in sufficient quantities for further testing. sciencedaily.com

Once synthesized, the compound undergoes rigorous characterization and purification . Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm its chemical structure and purity.

The subsequent stage is biological evaluation . This often begins with in vitro screening assays to determine the compound's activity against a specific biological target or in a particular disease model. reddit.com High-throughput screening (HTS) can be used to rapidly test a large number of compounds. reddit.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H15N3O/c11-10(5-2-1-3-6-10)9-12-7-4-8(14)13-9/h4,7H,1-3,5-6,11H2,(H,12,13,14)

InChI Key

FXJCXPKVEQFKLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=CC(=O)N2)N

Origin of Product

United States

Synthetic Methodologies for 2 1 Aminocyclohexyl 1h Pyrimidin 6 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one, the primary disconnections identify the key fragments and the corresponding forward-synthesis reactions.

The most logical retrosynthetic disconnections for the target molecule are:

C-N Bond Disconnection: The bond between the pyrimidinone ring and the cyclohexyl group. This suggests a reaction between a 1-aminocyclohexyl derivative, likely a guanidine (B92328) or amidine, and a precursor for the pyrimidinone ring.

Pyrimidinone Ring Disconnection: Breaking down the pyrimidinone ring itself. A common strategy for pyrimidine (B1678525) synthesis is the condensation of a three-carbon component (like a β-ketoester) with a guanidine or urea (B33335) derivative. advancechemjournal.com This leads to two key precursors: a guanidino-cyclohexane derivative and a β-ketoester or a related 1,3-dicarbonyl compound.

This analysis points to a convergent synthesis strategy where the two main building blocks, the 1-aminocyclohexyl moiety and the 1H-pyrimidin-6-one core, are synthesized separately and then combined.

Synthesis of the 1-aminocyclohexyl Moiety and its Precursors

The 1-aminocyclohexyl fragment is the source of the guanidine functionality required for the cyclization reaction. The synthesis of the key intermediate, 1-aminocyclohexanecarboxamidine (or its guanidino equivalent), can be achieved through several established methods, often starting from cyclohexanone (B45756) or 1-aminocyclohexanecarboxylic acid.

One common route is the Strecker synthesis to produce 1-aminocyclohexanecarbonitrile, which can then be converted to the desired amidine. Another approach involves the Curtius, Hofmann, or Schmidt rearrangements of a carboxylic acid derivative to form the amine, which is then guanidylated. youtube.com

A typical sequence for preparing the guanidino precursor is outlined below:

StepReactant(s)Reagent(s)Product
1CyclohexanoneKCN, NH4Cl1-aminocyclohexanecarbonitrile
21-aminocyclohexanecarbonitrileH2, Raney Nickel1-(aminomethyl)cyclohexanamine
31-(aminomethyl)cyclohexanamineS-Methylisothiourea sulfate1-guanidinocyclohexane derivative

Strategies for Constructing the 1H-pyrimidin-6-one Core

The 1H-pyrimidin-6-one ring is a common heterocyclic scaffold. Its construction typically involves a cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine. advancechemjournal.comrsc.org

For the synthesis of a 6-one, a β-ketoester like ethyl acetoacetate (B1235776) is a common starting material. The reaction with a guanidine derivative proceeds via an initial condensation, followed by an intramolecular cyclization and dehydration to form the pyrimidinone ring. The regioselectivity of the cyclization determines whether a pyrimidin-4-one or a pyrimidin-6-one is formed.

Coupling Reactions for the Formation of this compound

The final step in the proposed synthesis is the coupling of the two key fragments. This is typically achieved through a one-pot cyclocondensation reaction. The 1-guanidinocyclohexane derivative (prepared as in section 2.2) is reacted with a β-ketoester, such as ethyl 3-oxobutanoate (ethyl acetoacetate), under basic or acidic conditions.

The reaction mechanism generally involves the nucleophilic attack of the guanidine nitrogen onto the ketone carbonyl of the β-ketoester, followed by a second nucleophilic attack of the other guanidine nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol (B145695) and water to form the stable aromatic pyrimidinone ring.

Stereoselective Synthesis Approaches for this compound Enantiomers

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, if the cyclohexyl ring were to be substituted, chiral centers could be introduced, necessitating stereoselective synthesis methods. For instance, the synthesis of chiral 1-aminocyclohexyl precursors can be achieved through asymmetric synthesis or resolution of racemic mixtures. Asymmetric versions of the Strecker synthesis or enzymatic resolutions of amino acids or their precursors are common strategies to obtain enantiomerically pure building blocks. These chiral precursors could then be carried through the synthetic sequence to yield chiral derivatives of the target molecule.

Optimization of Reaction Conditions and Yields for Research Scale

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. For the key cyclocondensation step, several parameters can be varied. researchgate.netresearchgate.net

Key Optimization Parameters:

ParameterConditions ExploredOptimal Condition (Typical)
Catalyst/Promoter Basic (e.g., NaOEt, K2CO3), Acidic (e.g., HCl, p-TsOH), or Lewis acid catalysts. researchgate.netSodium ethoxide in ethanol is often effective for this type of condensation.
Solvent Protic (e.g., ethanol, methanol), Aprotic (e.g., DMF, DMSO), or solvent-free conditions. researchgate.netEthanol is a common and effective solvent as it is the byproduct of the ester condensation.
Temperature Room temperature to reflux.Refluxing the reaction mixture is typically required to drive the reaction to completion.
Reaction Time Monitored by TLC or LC-MS, typically ranging from a few hours to overnight.Varies depending on the reactivity of the substrates, but often in the range of 6-24 hours.

By systematically varying these conditions, the yield for the synthesis of 2-substituted pyrimidinones (B12756618) can often be improved significantly from initial findings.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The purification of the synthetic intermediates and the final this compound is essential to obtain a high-purity sample. A combination of techniques is typically employed. wikipedia.org

Extraction: Liquid-liquid extraction is often used to separate the product from inorganic salts and other water-soluble impurities after the reaction is quenched.

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. wikipedia.org The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol or ethyl acetate (B1210297) are often good solvent choices for pyrimidinone derivatives. nih.gov

Chromatography: Column chromatography is widely used for the purification of organic compounds. wikipedia.org For pyrimidinone derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is used as the mobile phase. The polarity of the eluent is gradually increased to elute the desired compound.

Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration and washed with a cold solvent to remove any remaining soluble impurities. wikipedia.org

The purity of the final compound is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Structure Activity Relationship Sar Investigations of 2 1 Aminocyclohexyl 1h Pyrimidin 6 One and Its Analogs

Systematic Modifications of the Cyclohexyl Ring System

Conformational Analysis and Stereochemical Impact of Cyclohexyl Substituents

The conformation of the cyclohexyl ring is a critical determinant of the spatial orientation of the amino group and its presentation to a binding site. The chair conformation is the most stable, and the position of substituents (axial vs. equatorial) can profoundly affect molecular interactions. While specific conformational analysis studies on 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one are not extensively documented in publicly available literature, general principles of cyclohexane (B81311) stereochemistry suggest that the orientation of the aminopyrimidinone moiety will dictate its binding affinity.

For instance, in related aminocyclohexyl-containing compounds, the stereochemistry at the point of attachment is known to be crucial. The introduction of substituents on the cyclohexyl ring would further influence the conformational equilibrium. Small alkyl or polar groups at various positions (e.g., C2', C3', C4') could either enforce a particular chair conformation or introduce new interactions with a target protein, potentially enhancing or diminishing activity. The relative stereochemistry of these substituents would also be a key factor.

Illustrative Impact of Cyclohexyl Substitution on Activity (Based on general SAR principles for kinase inhibitors)

Compound ID R' (Substituent on Cyclohexyl Ring) Stereochemistry Postulated Activity
1a H - Baseline
1b 4'-methyl cis Potentially Increased (hydrophobic interaction)
1c 4'-methyl trans Potentially Decreased (steric clash)
1d 4'-hydroxy cis Potentially Increased (H-bonding)
1e 4'-hydroxy trans Potentially Decreased (unfavorable orientation)

Influence of Cyclohexyl Ring Size and Saturation

The size of the cycloalkyl ring is a key parameter in SAR studies. Altering the six-membered cyclohexyl ring to a five-membered cyclopentyl or a seven-membered cycloheptyl ring can significantly alter the molecule's profile. A smaller ring like cyclopentyl offers less conformational flexibility, which can be advantageous if it locks the molecule into a bioactive conformation. Conversely, a larger ring like cycloheptyl introduces more flexibility, which might be detrimental if it allows for non-productive binding modes.

Studies on related heterocyclic compounds have shown that changing the ring size of a cycloalkyl group can modulate activity. researchgate.net For example, in some kinase inhibitor series, a cyclopentyl or cyclohexyl group is optimal for fitting into a specific hydrophobic pocket, while larger or smaller rings lead to a loss of potency. The degree of saturation is also important; introducing a double bond to form a cyclohexenyl ring would alter the planarity and electronic properties of the moiety, potentially leading to different interactions.

Hypothetical Effect of Cycloalkyl Ring Size on Biological Activity

Compound ID Cycloalkyl Ring Ring Size Relative Flexibility Hypothetical Activity
2a Cyclopentyl 5 Low Moderate
2b Cyclohexyl 6 Medium Optimal
2c Cycloheptyl 7 High Low

Exploration of Substitutions on the Amino Group

The primary amino group is a key feature of the molecule, likely involved in crucial hydrogen bonding interactions with its biological target. Its basicity and steric environment are critical for these interactions.

Primary, Secondary, and Tertiary Amine Derivatives

Modification of the primary amine (NH₂) to a secondary (NHR) or tertiary (NR₂) amine is a common strategy in drug discovery. N-alkylation introduces steric bulk, which can probe the size of a binding pocket.

Primary Amine (NH₂): Typically acts as a hydrogen bond donor. Its small size allows it to fit into constrained spaces.

Secondary Amine (NHR): Can still act as a hydrogen bond donor. The substituent (R) can be designed to occupy a nearby hydrophobic pocket, potentially increasing affinity. Small alkyl groups like methyl or ethyl are common starting points.

Tertiary Amine (NR₂): Cannot act as a hydrogen bond donor but can be a hydrogen bond acceptor. The loss of the N-H donor interaction can be detrimental to activity unless compensated by other favorable interactions.

In many inhibitor classes, the transition from a primary to a secondary amine with a small alkyl group is tolerated or even beneficial, while conversion to a tertiary amine often leads to a significant loss of activity.

Role of Amine Basicity and Steric Hindrance

The basicity of the amino group, quantified by its pKa, determines its protonation state at physiological pH. A protonated (cationic) amine can form strong ionic interactions or charge-assisted hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's active site. Modifying the amine can alter this basicity. For example, N-acylation would drastically reduce basicity and likely eliminate key ionic interactions.

Steric hindrance is also a major factor. Increasing the size of the substituents on the nitrogen atom can lead to steric clashes with the protein, preventing optimal binding. The interplay between basicity and steric bulk is a delicate balance that must be optimized for maximal activity.

Projected Impact of N-Substitution on Activity

Compound ID Amino Group H-Bond Donor Basicity Steric Bulk Expected Activity
3a Primary (-NH₂) Yes (2) High Low High
3b Secondary (-NHCH₃) Yes (1) High Medium Moderate-High
3c Tertiary (-N(CH₃)₂) No High High Low
3d Acetamide (-NHCOCH₃) Yes (1) Low Medium Very Low

Modifications to the 1H-pyrimidin-6-one Heterocyclic Core

The 1H-pyrimidin-6-one core serves as the central scaffold, positioning the critical substituents for interaction with a biological target. Modifications to this heterocycle can influence the electronic properties, solubility, and metabolic stability of the entire molecule. nih.gov

Common modifications include:

Substitution at C4 and C5: Introducing small substituents on the pyrimidinone ring can modulate its electronic character and provide new points of interaction. For example, a methyl group at C5 could interact with a hydrophobic region, while a halogen could introduce halogen bonding possibilities.

Core Scaffold Hopping: In more advanced stages of drug discovery, the entire pyrimidinone core might be replaced with other isosteric heterocycles (e.g., pyridinone, triazinone) to improve properties like selectivity or pharmacokinetics. mdpi.com

These modifications allow for the fine-tuning of the molecule's properties to achieve the desired biological effect and drug-like characteristics. The position of substituents on the pyrimidine (B1678525) nucleus is known to greatly influence biological activities. nih.gov

Substitutions on the Pyrimidinone Ring Nitrogen (N1)

To investigate the role of the N1 position of the pyrimidinone ring, a series of analogs would be synthesized with various substituents at this position. The goal would be to determine the steric and electronic requirements for optimal activity. For instance, small alkyl groups, aryl moieties, or hydrogen-bonding functionalities could be introduced. The findings would likely be presented in a data table comparing the substituents with their corresponding biological activities.

Hypothetical Data Table for N1 Substitutions

Compound ID N1-Substituent Biological Activity (e.g., IC50 in µM)
Parent H -
1a Methyl -
1b Ethyl -
1c Phenyl -

| 1d | 4-Fluorophenyl | - |

This table is for illustrative purposes only, as no specific data could be found.

Substitutions on the Pyrimidinone Ring Carbons

Modifications at the carbon atoms of the pyrimidinone ring (C4 and C5) would also be crucial for a thorough SAR study. Introducing a range of substituents, from simple alkyl or halogen groups to more complex functionalities, would help to map the binding pocket of the target protein. These modifications could influence the compound's potency, selectivity, and pharmacokinetic properties.

Hypothetical Data Table for Pyrimidinone Ring Carbon Substitutions

Compound ID C4-Substituent C5-Substituent Biological Activity (e.g., IC50 in µM)
Parent H H -
2a Methyl H -
2b H Chloro -

| 2c | Methyl | Chloro | - |

This table is for illustrative purposes only, as no specific data could be found.

Bioisosteric Replacements of the Pyrimidinone Moiety

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties by replacing a functional group with another that has similar physicochemical characteristics. In the case of this compound, the pyrimidinone core could be replaced with other heterocyclic systems to explore different interaction patterns with the biological target and to potentially improve properties like solubility or metabolic stability. Examples of bioisosteres for a pyrimidinone ring could include pyridinones, triazinones, or other related heterocycles.

Pharmacophore Development and Mapping for this compound Analogs

Based on the SAR data from a series of active analogs, a pharmacophore model could be developed. This model would represent the key three-dimensional arrangement of chemical features necessary for biological activity. A typical pharmacophore model for this class of compounds might include hydrogen bond donors and acceptors, hydrophobic features, and positively ionizable centers corresponding to the aminocyclohexyl group. Such a model would be a valuable tool for virtual screening to identify novel, structurally diverse compounds with the potential for similar biological activity.

Chemoinformatic Analysis of SAR Data and Ligand Efficiency Metrics

Chemoinformatic tools would be employed to analyze the SAR data quantitatively. This analysis would involve the calculation of various molecular descriptors to build quantitative structure-activity relationship (QSAR) models. Furthermore, ligand efficiency metrics, such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), would be calculated to assess the quality of the compounds. These metrics help in prioritizing compounds for further optimization by normalizing potency for molecular size and lipophilicity, respectively.

Molecular Mechanisms of Action of 2 1 Aminocyclohexyl 1h Pyrimidin 6 One

Identification and Validation of Molecular Targets

The initial step in understanding the pharmacological profile of any compound is the identification and validation of its molecular targets. For 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one, research has pinpointed a specific receptor interaction.

Receptor Binding Assays and Affinity Determination

Scientific studies have identified the human Alpha-1B adrenergic receptor as a molecular target for this compound. nih.gov Receptor binding assays, a fundamental technique in pharmacology, were employed to determine this interaction. These assays typically involve the use of a radiolabeled ligand that has a known affinity for the receptor of interest.

In the case of the Alpha-1B adrenergic receptor, [125I]HEAT is a commonly used radioligand. nih.gov The binding affinity of this compound was assessed by its ability to compete with [125I]HEAT for binding to cloned human Alpha-1B adrenergic receptors. The concentration of the compound that displaces 50% of the radioligand (the IC50 value) is a measure of its binding affinity. While the compound has been tested, specific quantitative data on its binding affinity, such as the equilibrium dissociation constant (Ki), have not been detailed in the readily available literature.

Molecular TargetAssay TypeMethodology
Human Alpha-1B Adrenergic ReceptorReceptor Binding AssayCompetitive binding against [125I]HEAT on cloned receptors

Enzyme Inhibition Kinetics and Specificity Profiling

A thorough search of scientific databases reveals a lack of available data concerning the enzyme inhibition kinetics of this compound. Consequently, its potential to act as an inhibitor for any specific enzyme, the nature of such inhibition (e.g., competitive, non-competitive, or uncompetitive), and its specificity across different enzyme families remain uncharacterized.

Protein-Protein Interaction Modulation

There is currently no published research that investigates the role of this compound in the modulation of protein-protein interactions. These interactions are critical for numerous cellular functions, and their modulation by small molecules is an area of growing therapeutic interest. However, the effect of this specific compound on such interactions has not been explored.

Downstream Signaling Pathway Elucidation

The binding of a ligand to a receptor, such as the Alpha-1B adrenergic receptor, typically initiates a cascade of intracellular events known as downstream signaling pathways. These pathways ultimately lead to a cellular response.

Phosphorylation Cascades and Kinase Activity Modulation

Information regarding the effects of this compound on downstream phosphorylation cascades and the modulation of kinase activity is not available in the current scientific literature. Activation of the Alpha-1B adrenergic receptor, a G-protein coupled receptor, is known to stimulate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn can activate various protein kinases. However, whether this compound acts as an agonist or antagonist at this receptor, and its subsequent effects on these phosphorylation events, has not been documented.

Gene Expression and Transcriptional Regulation

Lack of Specific Research Data for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound this compound. The initial searches did not yield any dedicated studies on its molecular mechanisms of action, cellular effects, or binding properties.

The available information pertains to broader families of related compounds, such as pyrimidinones (B12756618), or general biological concepts. This absence of specific data prevents a detailed and scientifically accurate analysis of this compound as requested. Therefore, the subsequent sections of the planned article cannot be generated at this time. Further experimental research on this specific compound is required to elucidate its pharmacological profile.

Preclinical Pharmacological Characterization of 2 1 Aminocyclohexyl 1h Pyrimidin 6 One

In vitro Efficacy Profiling in Disease-Relevant Models

Cell-based Functional Assays (e.g., reporter gene assays, enzymatic assays in lysates)

Currently, there is a lack of publicly available information regarding the in vitro efficacy of 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one in cell-based functional assays. While the pyrimidine (B1678525) scaffold is a common feature in a wide range of biologically active compounds, including those with anticancer and other therapeutic properties, specific data from reporter gene assays or enzymatic assays in cell lysates for this particular compound have not been reported in the reviewed literature. nih.gov The functional activity of pyrimidine derivatives can vary significantly based on the specific substitutions on the pyrimidine ring. nih.gov

Ex vivo Pharmacological Assessments

Tissue Slice Cultures and Organ Bath Studies

There is no specific information available from ex vivo studies, such as tissue slice cultures or organ bath experiments, for this compound. Tissue slice cultures are a valuable tool in preclinical research as they help preserve the tissue microenvironment, offering insights into how a compound might behave in a more complex biological system than cultured cells. nih.govnih.govmdpi.com This methodology allows for the assessment of a drug's effects on tissue architecture and cell-cell interactions. nih.gov

Measurement of Biomarker Modulation in Tissue Samples

Information regarding the modulation of specific biomarkers in tissue samples following treatment with this compound is not publicly available. The analysis of biomarker modulation is a key step in understanding a compound's mechanism of action and its potential therapeutic effects.

In vivo Proof-of-Concept Studies in Animal Models

There is no publicly available data from in vivo proof-of-concept studies in animal models for this compound. Such studies are essential to evaluate the efficacy and pharmacological properties of a compound in a living organism. While other pyrimidinone derivatives have been investigated in vivo for various conditions, including cancer, these findings cannot be directly extrapolated to this compound due to potential differences in their structure-activity relationships. nih.gov

Efficacy in Genetically Modified Animal Models of Disease

No studies detailing the efficacy of this compound in any genetically modified animal models of disease have been identified.

Efficacy in Pharmacologically Induced Animal Models of Disease

There is no available information from preclinical studies on the efficacy of this compound in animal models where disease states have been induced by pharmacological agents.

Pharmacodynamic Biomarker Modulation in Animal Models

Data on the modulation of any pharmacodynamic biomarkers in animal models following treatment with this compound are not present in the scientific literature.

Target Engagement Studies in Animal Models

No target engagement studies for this compound in animal models have been published.

Comparative Pharmacological Profiles with Reference Compounds

A comparative analysis of the pharmacological profile of this compound with any reference compounds is not possible due to the lack of primary pharmacological data for the compound .

Advanced Analytical and Spectroscopic Characterization of 2 1 Aminocyclohexyl 1h Pyrimidin 6 One in Research Settings

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling (for in vitro and animal studies)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can confirm the molecular formula of 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one, which is C₁₀H₁₅N₃O. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 194.1288 Da. Experimental observation of this value provides strong evidence for the compound's identity.

In metabolic studies, HRMS coupled with liquid chromatography (LC-HRMS) is used to profile and identify metabolites in biological matrices. nih.gov The metabolic fate of this compound can be investigated by incubating the compound with liver microsomes (in vitro) or by analyzing plasma and urine from animal studies (in vivo). nih.gov Common metabolic transformations include oxidation, hydroxylation, and N-dealkylation. nih.gov HRMS can detect these modified products by identifying their precise masses, and tandem mass spectrometry (MS/MS) helps in structurally characterizing them by analyzing their fragmentation patterns.

Table 1: Hypothetical HRMS Data and Potential Metabolites of this compound

Compound/MetaboliteMolecular FormulaPredicted Monoisotopic Mass [M+H]⁺ (Da)Potential Metabolic Reaction
Parent Compound C₁₀H₁₅N₃O194.1288-
Metabolite 1 C₁₀H₁₅N₃O₂210.1237Hydroxylation (e.g., on cyclohexyl ring)
Metabolite 2 C₁₀H₁₃N₃O₂208.1080Dehydrogenation
Metabolite 3 C₁₀H₁₅N₃O₃226.1186Dihydroxylation
Metabolite 4 C₁₀H₁₇N₃O₅S308.0911Sulfation and Hydration

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. emory.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a detailed map of the atomic connectivity.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal distinct signals for the protons on the pyrimidine (B1678525) ring, the aminocyclohexyl moiety, and the exchangeable protons of the amine (-NH₂) and amide (-NH) groups. The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum shows signals for each unique carbon atom, with their chemical shifts indicating their electronic environment (e.g., C=O, C=C, aliphatic C). researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. A Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, mapping out the spin systems within the cyclohexyl ring. mmu.ac.ukwpmucdn.com A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the molecular fragments, revealing long-range (2-3 bond) correlations between protons and carbons, such as from the cyclohexyl protons to the pyrimidine ring carbons. wpmucdn.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in DMSO-d₆)

Atom PositionPredicted ¹³C δ (ppm)Predicted ¹H δ (ppm)Multiplicity
Pyrimidine-C2155.0--
Pyrimidine-C4160.5--
Pyrimidine-C5105.25.80d
Pyrimidine-C6163.87.95d
Pyrimidine-N1-H-11.50br s
Cyclohexyl-C1'55.4--
Cyclohexyl-C2'/C6'33.11.85m
Cyclohexyl-C3'/C5'21.51.50m
Cyclohexyl-C4'25.81.65m
Amine-N-H₂-2.10br s

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. researchgate.netmdpi.com These techniques are complementary and are used to identify the functional groups present in this compound. Key vibrations would include the N-H stretching of the amine and amide groups, the C=O stretching of the pyrimidinone ring, C=C and C=N stretching within the ring, and C-H stretching from the cyclohexyl group. The position, intensity, and shape of these bands provide structural confirmation. mdpi.com

Table 3: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
N-H (Amide/Lactam)Stretch3200 - 3100
N-H (Amine)Stretch3400 - 3250
C-H (Aliphatic)Stretch2950 - 2850
C=O (Amide/Lactam)Stretch1680 - 1650
C=C / C=N (Ring)Stretch1650 - 1550
N-H (Amine)Bend1640 - 1560

UV-Visible Spectroscopy for Concentration Determination and Electronic Structure Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the pyrimidine ring system constitutes the primary chromophore, responsible for characteristic π → π* electronic transitions. eopcw.com The resulting spectrum, showing absorbance versus wavelength, can be used to determine the concentration of the compound in solution via the Beer-Lambert law. nih.gov The wavelength of maximum absorbance (λₘₐₓ) is a characteristic feature of the molecule's electronic structure. mdpi.com

Table 4: Hypothetical UV-Visible Spectroscopic Data

Solventλₘₐₓ (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Methanol225, 27812,500, 8,900
Acetonitrile224, 27712,700, 9,100

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov If a suitable single crystal of this compound can be obtained, this technique can unambiguously confirm its molecular structure, including exact bond lengths, bond angles, and conformational details of the cyclohexyl ring. researchgate.net Furthermore, it reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds between the N-H and C=O groups, which dictate the material's solid-state properties. nih.gov This technique is also the gold standard for identifying and characterizing different crystalline forms, or polymorphs.

Table 5: Illustrative Crystallographic Data

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z (molecules/unit cell)4

Chromatographic Method Development for Purity Assessment and Quantification (HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC): This is the method of choice for analyzing non-volatile compounds like this compound. rjptonline.org A reversed-phase method, typically using a C18 stationary phase with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid) and an organic solvent like acetonitrile, would be developed. Detection is commonly performed using a UV detector set at the compound's λₘₐₓ. This method is validated for parameters like linearity, accuracy, and precision to be used for purity testing and quantitative analysis in research and quality control settings.

Gas Chromatography (GC): Due to the compound's polarity and likely low volatility, GC is generally less suitable. Analysis would likely require derivatization of the polar N-H groups to increase volatility, making HPLC the more direct and preferred method.

Table 6: Representative HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Retention Time ~ 6.5 min

Chiral Chromatography for Enantiomeric Purity Assessment and Separation

Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers. sigmaaldrich.com The molecule this compound is achiral as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral chromatography is not applicable for its separation.

This technique would become relevant for derivatives of this compound where a chiral center is introduced. For instance, if the cyclohexyl ring were asymmetrically substituted, or if a chiral substituent were added elsewhere, the resulting enantiomers would require a chiral stationary phase (CSP) for separation and for the determination of enantiomeric excess (ee). researchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies

In the quest to understand the molecular interactions of novel chemical entities, a suite of powerful biophysical techniques is often employed. These methods provide critical quantitative data on the binding affinity, thermodynamics, and kinetics that govern the interaction between a ligand, such as this compound, and its biological target. Such studies are fundamental in preclinical research for confirming direct binding, elucidating the mechanism of action, and guiding lead optimization. The following sections detail the principles and hypothetical applications of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST) in the advanced characterization of this compound.

Please note: The following data is illustrative and provided for educational purposes to demonstrate the application of these techniques, as specific experimental results for this compound are not publicly available.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a binding event. youtube.com By quantifying the heat released or absorbed as a ligand is titrated into a solution containing its target molecule, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. iaanalysis.comwhiterose.ac.ukresearchgate.net This technique is performed in-solution, requiring no labeling or immobilization of the interacting partners, thus providing a characterization of the binding in a near-native state. nih.gov

In a hypothetical research setting, ITC would be employed to confirm the direct binding of this compound to its putative protein target. The experiment would involve titrating a concentrated solution of the compound into a sample cell containing the purified target protein. The resulting heat changes would be measured and plotted against the molar ratio of the ligand to the protein to generate a binding isotherm.

The shape of this isotherm would reveal the binding affinity, while the magnitude of the heat change would provide the enthalpy of binding. nih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, offering a complete thermodynamic profile of the interaction. harvard.edu For instance, a negative enthalpy change would indicate that the binding is enthalpically driven, possibly due to the formation of favorable hydrogen bonds and van der Waals interactions. Conversely, a positive entropy change would suggest that the binding is entropically driven, which could be due to the release of ordered water molecules from the binding interface.

Illustrative Isothermal Titration Calorimetry Data for this compound Binding to a Target Protein

ParameterValueUnit
Binding Affinity (KD)1.5µM
Stoichiometry (n)1.05-
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (TΔS)2.1kcal/mol
Gibbs Free Energy (ΔG)-10.6kcal/mol

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. tandfonline.com It provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). nih.govnih.gov The technique involves immobilizing one of the interacting molecules (typically the larger one, such as a protein target) onto a sensor chip surface. The other molecule (the analyte, in this case, this compound) is then flowed over the surface. bio-rad.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. researchgate.net

In a research context, SPR would be utilized to characterize the kinetics of the interaction between this compound and its target. The target protein would be immobilized on a sensor chip, and various concentrations of the compound would be injected over the surface. The binding and dissociation phases would be monitored in real-time to generate sensorgrams.

Analysis of these sensorgrams would yield the on-rate and off-rate of the binding, providing insights into how quickly the compound binds to its target and how long it remains bound. mdpi.com This kinetic information is crucial for understanding the compound's mechanism of action and can be a key determinant of its in vivo efficacy. SPR is particularly advantageous for fragment-based screening and for studying small molecule interactions. nih.govacs.orgnih.gov

Illustrative Surface Plasmon Resonance Kinetic Data for this compound

ParameterValueUnit
Association Rate (ka)2.3 x 104M-1s-1
Dissociation Rate (kd)3.5 x 10-2s-1
Equilibrium Dissociation Constant (KD)1.52µM

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a powerful biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. wikipedia.org This movement, known as thermophoresis, is highly sensitive to changes in the molecule's size, charge, and hydration shell. sygnaturediscovery.com Consequently, when a ligand binds to a target molecule, the resulting complex will exhibit a different thermophoretic behavior compared to the unbound target, allowing for the precise determination of binding affinity. nanotempertech.com One of the binding partners is typically fluorescently labeled or possesses intrinsic fluorescence to enable detection. acs.org

To study the interaction of this compound with its target protein using MST, the protein would first be fluorescently labeled. A constant concentration of the labeled protein would then be mixed with a serial dilution of the compound. These samples would be loaded into capillaries, and a microscopic temperature gradient would be applied by an infrared laser. The change in fluorescence within the heated spot would be measured and plotted against the ligand concentration to generate a binding curve.

From this curve, the dissociation constant (KD) can be accurately determined. MST is performed in solution, consumes very little sample, and is often robust in various buffers and even complex biological liquids. nih.gov This makes it a versatile tool for validating hits from primary screens and for detailed characterization of ligand-target interactions. sygnaturediscovery.com

Illustrative MicroScale Thermophoresis Binding Affinity Data for this compound

ParameterValueUnit
Dissociation Constant (KD)1.8µM
Target Concentration50nM
Ligand Concentration Range0.1 - 1000µM

Future Research Directions and Scientific Perspectives for 2 1 Aminocyclohexyl 1h Pyrimidin 6 One

Exploration of New Biological Indications and Target Classes

The inherent structural motifs of 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one—a pyrimidinone ring and an aminocyclohexyl group—suggest a broad potential for biological activity. Pyrimidine (B1678525) derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comnih.gov Future research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Potential Target Classes for Investigation:

Target ClassRationaleRepresentative Examples
Kinases The pyrimidine scaffold is a common feature in many kinase inhibitors. The compound could be evaluated for activity against various kinase families implicated in cancer and inflammatory diseases. mdpi.comEpidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase (MAPK), Cyclin-dependent kinases (CDKs)
Proteases Certain heterocyclic compounds, including those with pyrimidinone cores, have been identified as protease inhibitors. A notable example is the targeting of Ubiquitin-specific-protease 7 (USP7), which is involved in cancer pathways. nih.govnih.govqub.ac.ukacs.orgCaspases, Matrix Metalloproteinases (MMPs), Deubiquitinating enzymes (DUBs)
Ion Channels Pyrimidine derivatives have recently been investigated as inhibitors of voltage-gated sodium channels, such as Nav1.2, for the treatment of epilepsy. nih.govSodium channels, Potassium channels, Calcium channels
Nuclear Receptors The lipophilic cyclohexyl group could facilitate binding to the ligand-binding domains of nuclear receptors, which are key targets in metabolic diseases and cancer.Estrogen Receptor (ER), Androgen Receptor (AR), Peroxisome Proliferator-Activated Receptors (PPARs)

Initial screening efforts could employ high-throughput screening (HTS) campaigns against large, diverse panels of cell lines (e.g., cancer cell line panels) and specific enzyme assays to identify preliminary hits. mdpi.com Follow-up studies would then involve elucidating the mechanism of action and identifying the specific molecular targets of any observed biological activity.

Development of Advanced Prodrug Strategies and Delivery Systems

The primary amino group on the cyclohexyl moiety of this compound provides a versatile handle for the development of prodrugs. Prodrug strategies are employed to overcome pharmacokinetic challenges such as poor solubility, limited permeability across biological membranes, and rapid metabolism. nih.gov

Potential Prodrug Approaches:

Amino Acid Conjugates: Attaching amino acids to the primary amine can leverage endogenous amino acid transporters for improved absorption and targeted delivery. nih.govsemanticscholar.org This approach has been successful for enhancing the intestinal transport of various parent drugs. nih.gov

N-Mannich Bases: Formation of N-Mannich bases can increase the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. This strategy also temporarily masks the basicity of the amine. nih.gov

Bioreductive Prodrugs: For applications in oncology, the amine could be modified with moieties that are cleaved under the hypoxic conditions characteristic of solid tumors, leading to targeted drug release. nih.gov

These strategies could be complemented by the use of advanced delivery systems, such as nanoparticles or liposomes, to further enhance bioavailability and achieve site-specific delivery, thereby maximizing therapeutic efficacy while minimizing potential off-target effects.

Combination Research with Other Investigational Agents

In complex diseases like cancer, combination therapy has become a standard of care. Investigating this compound in combination with other therapeutic agents could reveal synergistic or additive effects. For instance, if the compound is found to inhibit a specific cellular pathway, combining it with an agent that targets a complementary pathway could lead to enhanced efficacy and overcome potential resistance mechanisms.

Future research in this area would involve in vitro and in vivo studies to assess the efficacy of various drug combinations. Computational models and machine learning algorithms could also be employed to predict potentially synergistic combinations based on the compound's mechanism of action and the molecular profiles of different diseases.

Application as Chemical Biology Tools and Probes

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools for chemical biology research. If the compound is found to be a potent and selective inhibitor of a particular protein, it can be used as a chemical probe to study the biological function of that protein in cellular and animal models. nih.govqub.ac.uk

To be effective as a chemical probe, the compound would need to be thoroughly characterized for its selectivity and mechanism of action. It could also be modified with tags, such as fluorescent dyes or biotin, to facilitate its use in techniques like pull-down assays for target identification or cellular imaging to visualize its subcellular localization.

Green Chemistry Approaches for Sustainable Synthesis and Process Development

The development of environmentally friendly and efficient synthetic routes is a critical aspect of modern pharmaceutical research. Future work on this compound should prioritize the principles of green chemistry.

Potential Green Chemistry Strategies:

Use of Green Solvents and Catalysts: Exploring the use of water or other environmentally benign solvents, along with recyclable catalysts like nanocatalysts, can significantly reduce the environmental impact of the synthesis. researchgate.neteurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields compared to conventional heating methods, contributing to a more sustainable process. researchgate.net

By incorporating these approaches, the synthesis of this compound and its analogs can be made more cost-effective and environmentally sustainable.

Translational Research Roadmap and Pre-Clinical Development Considerations

Should this compound or a derivative demonstrate promising biological activity, a clear roadmap for translational research and pre-clinical development will be essential.

Key Steps in the Pre-Clinical Development Pathway:

Lead Optimization: Chemical modifications to the parent compound would be made to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). qub.ac.uk

In Vitro and In Vivo Pharmacology: Comprehensive studies would be conducted to confirm the mechanism of action and evaluate the compound's efficacy in relevant animal models of disease. nih.gov

Pharmacokinetic Profiling: Detailed pharmacokinetic studies in animals would be necessary to understand the compound's behavior in a biological system and to inform potential dosing regimens. nih.gov

A successful pre-clinical development program would provide the necessary data to support an Investigational New Drug (IND) application and the initiation of clinical trials.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(1-aminocyclohexyl)-1H-pyrimidin-6-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidinones with cyclohexylamine derivatives under acidic or basic conditions (e.g., using HCl/DMF or NH₄OH) .
  • Amination : Introducing the cyclohexylamine group via nucleophilic substitution or reductive amination.

Q. Critical Parameters :

  • pH Control : Adjusting pH during cyclization (e.g., using ammonium acetate buffer at pH 6.5) ensures proper ring formation .
  • Temperature : Higher temperatures (80–100°C) improve reaction rates but may lead to side products like trifluoromethylated impurities .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsCommon Impurities
Cyclocondensation + HCl65–75DMF, 80°C, 12hTrifluoromethyl byproducts
Reductive Amination55–60NH₄OH, RT, 24hUnreacted cyclohexylamine

Q. How can researchers characterize the structural and crystallographic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve hydrogen bonding networks and confirm stereochemistry. For example, intermolecular N–H⋯O and O–H⋯OClO₄ interactions stabilize the crystal lattice, with π–π stacking distances of ~3.78 Å .
  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrimidinone ring and cyclohexyl group (e.g., δ 7.2–8.1 ppm for aromatic protons) .
    • FT-IR : Identify carbonyl (C=O) stretches at ~1670–1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Purity Validation : Use HPLC with a C18 column (Buffer: 15.4 g ammonium acetate/L, pH 6.5; Flow: 1 mL/min) to detect impurities like residual solvents (e.g., DMF) .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across multiple cell lines (e.g., HEK293 for receptor binding) to isolate structure-activity relationships .

Q. Table 2: Impurity Profile (HPLC Analysis)

ImpurityRetention Time (min)Source
Trifluoromethyl derivative12.3Side reaction during cyclocondensation
Unreacted cyclohexylamine8.7Incomplete amination

Q. What advanced techniques are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72h, monitoring degradation via LC-MS. Hydrolysis of the pyrimidinone ring is a common degradation pathway .
  • Hydrogen Bond Analysis : Use molecular dynamics simulations to predict stability based on crystallographic data (e.g., O–H⋯OClO₄ interactions reduce susceptibility to hydrolysis) .

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Docking Studies : Utilize the SMILES string (C1=CN=C(NC1=O)C(F)(F)F) to model interactions with targets like dihydrofolate reductase (DHFR). Key parameters:
    • Binding Affinity : Optimize cyclohexyl group orientation to enhance hydrophobic interactions .
    • ADMET Prediction : Use QSAR models to predict solubility (LogP ≈ 1.2) and metabolic stability .

Q. What experimental strategies resolve low yields in scaled-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Catalysis : Introduce Pd/C or Raney Ni for efficient reductive amination .
    • Solvent Selection : Replace DMF with acetonitrile to reduce viscosity and improve mixing .
  • Byproduct Recycling : Use column chromatography (silica gel, ethyl acetate/hexane) to recover unreacted starting materials .

Q. How do π–π stacking and hydrogen bonding influence the compound’s crystallographic behavior?

Methodological Answer:

  • Single-Crystal Analysis : The pyrimidinone ring engages in π–π stacking (face-to-face distance: 3.776 Å), while NH₂ groups form N–H⋯O bonds with adjacent molecules, stabilizing the lattice .
  • Thermal Analysis : DSC reveals melting points correlated with hydrogen bond density (e.g., stronger N–H⋯O networks increase Tm by ~20°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.